![molecular formula C13H16N2O2S B2931873 (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide CAS No. 1281687-27-1](/img/structure/B2931873.png)
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide
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Overview
Description
Ethyl 2-cyanoacrylate is a liquid that you’ve probably used around the house. Because of its conjugated unsaturated groups, it polymerizes easily . It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .
Synthesis Analysis
The chemical linkages typically used in peptide oligonucleotide conjugates (POCs) have limitations in terms of stability and/or ease of synthesis. An efficient method for POC synthesis using a diselenide-selenoester ligation (DSL)-deselenization strategy that rapidly generates a stable amide linkage between the two biomolecules has been reported .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Ethyl 2-cyanoacrylate and its cousins polymerize instantly in water. The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis
Ethyl 2-cyanoacrylate is a liquid that polymerizes easily due to its conjugated unsaturated groups . It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .Scientific Research Applications
Electrophilic Cyanation
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide, has been utilized as an electrophilic cyanation reagent. This reagent facilitates the synthesis of benzonitriles from (hetero)aryl bromides through the formation of Grignard reagents. The process has been applied to electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent results. This methodology paves the way for the efficient synthesis of pharmaceutical intermediates and showcases chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Synthesis of E-arylethenesulfonamides
A novel synthesis route for E-arylethenesulfonamides has been developed, starting from 1-hydroxy-1-arylalkanes. This process leverages the unusual reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride. Given the straightforward, one-pot procedure and the easy availability of starting materials, this method offers an attractive approach for preparing compounds widely used in chemical and pharmaceutical fields (Aramini et al., 2003).
Antimicrobial Activity
Ethenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. This research contributes to the exploration of new therapeutic agents with potential applications in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Rhodium-Catalyzed Cyanation
The rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent represents a significant advancement. This methodology facilitates the synthesis of diverse substituted acrylonitriles, highlighting the versatility of sulfonamide derivatives in facilitating novel organic transformations (Chaitanya & Anbarasan, 2015).
Mechanism of Action
Safety and Hazards
Ethyl 2-cyanoacrylate is classified as a combustible liquid (Hazard class: Flammable liquids, category 4, H227). It may cause skin irritation (Hazard class: Skin corrosion/irritation, category 2, H315), serious eye irritation (Hazard class: Serious eye damage/eye irritation, category 2A, H319), and respiratory irritation (Hazard class: Specific target organ toxicity, single exposure, respiratory tract irritation, category 3, H335) .
Future Directions
The increased stability of boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-15(11-6-10-14)18(16,17)12-9-13-7-4-3-5-8-13/h3-5,7-9,12H,2,6,11H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBJSQVSAHGEA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-ethyl-2-phenylethene-1-sulfonamide |
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